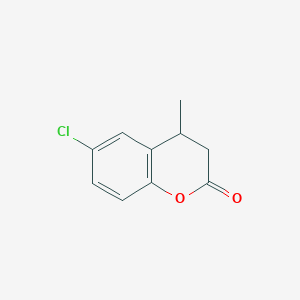![molecular formula C12H6N2O2 B14371121 Pyrido[2,3-g]quinoline-5,10-dione CAS No. 91652-10-7](/img/structure/B14371121.png)
Pyrido[2,3-g]quinoline-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system consisting of a pyridine ring and a quinoline ring, with two ketone groups at positions 5 and 10
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-g]quinoline-5,10-dione typically involves a multi-step process. One common method is the cycloaddition reaction between thiazolidine derivatives and quinoline-5,8-dione, using silver carbonate and DBU as a base . Another approach involves the Diels-Alder reaction between quinoline-5,8-dione and a 2-azadiene, formed by the decomposition of 2-aryl-1,3-thiazolidine ethyl esters .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic strategies developed in laboratory settings can be scaled up for industrial applications. These methods often involve optimizing reaction conditions to improve yield and purity, as well as employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated quinolines, and various substituted quinoline compounds, which can exhibit different biological activities.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which pyrido[2,3-g]quinoline-5,10-dione exerts its effects is primarily through DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA replication process and leading to cell death . Additionally, it may inhibit topoisomerase enzymes, further preventing DNA replication and transcription .
類似化合物との比較
Similar Compounds
Pyrido[4,3-g]quinoline-5,10-dione: Similar in structure but with different biological activities.
Dihydrothieno[2,3-g]quinoline-4,9-dione: Another related compound with potential anticancer properties.
Benzo[g]isoquinoline-5,10-dione: Exhibits similar DNA intercalating properties.
Uniqueness
Pyrido[2,3-g]quinoline-5,10-dione stands out due to its specific substitution pattern and the presence of two ketone groups, which contribute to its unique electronic properties and biological activities. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it particularly effective as an anticancer agent.
特性
CAS番号 |
91652-10-7 |
|---|---|
分子式 |
C12H6N2O2 |
分子量 |
210.19 g/mol |
IUPAC名 |
pyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)12(16)8-4-2-6-14-10(8)11/h1-6H |
InChIキー |
HILDJXJQSAPDCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)C3=C(C2=O)N=CC=C3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



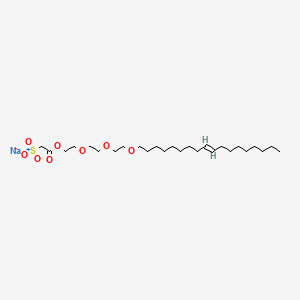
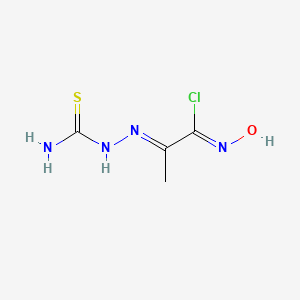
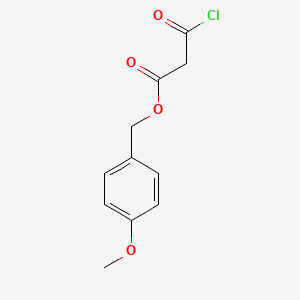
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
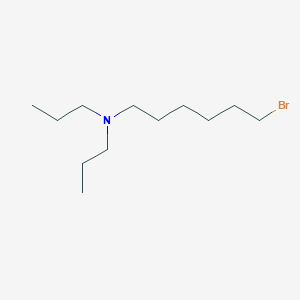
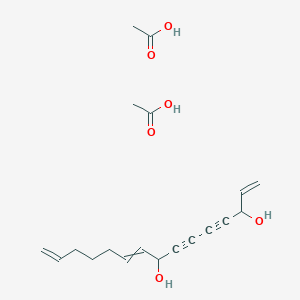
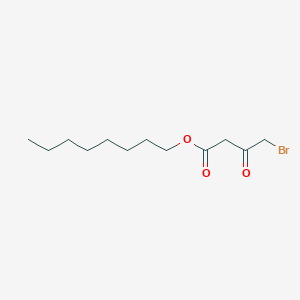
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
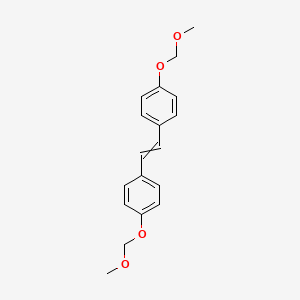
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)

